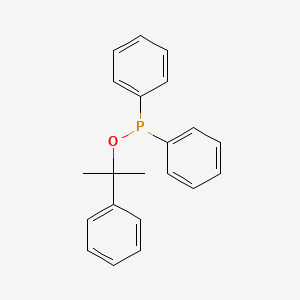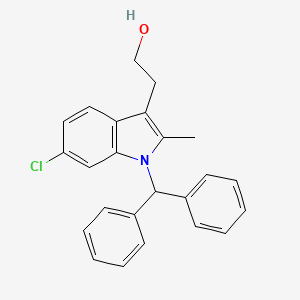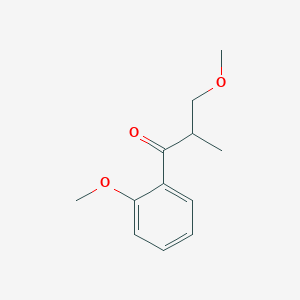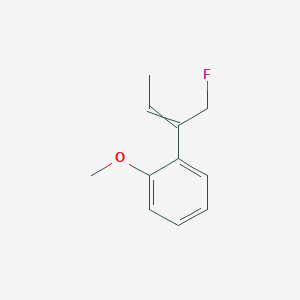![molecular formula C37H59NO3 B12598929 3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 643755-28-6](/img/structure/B12598929.png)
3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is an organic compound characterized by its unique molecular structure, which includes long dodecyloxy chains and a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of the dodecyloxy aniline derivative: This can be achieved by reacting dodecyl bromide with aniline in the presence of a base such as potassium carbonate.
Condensation reaction: The dodecyloxy aniline derivative is then condensed with a suitable aldehyde to form the desired cyclohexa-2,4-dien-1-one structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the dodecyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of the desired nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce fully saturated cyclohexane derivatives.
Scientific Research Applications
3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.
Industry: Used in the formulation of specialty coatings and surfactants.
Mechanism of Action
The mechanism of action of 3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with biological membranes. The dodecyloxy chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. Molecular targets may include membrane proteins and lipid rafts.
Comparison with Similar Compounds
Similar Compounds
4-(Dodecyloxy)aniline: Similar structure but lacks the cyclohexa-2,4-dien-1-one core.
3-(Dodecyloxy)-4-methoxyphenol: Contains a methoxy group instead of the aniline moiety.
2-(Dodecyloxy)aniline: Similar structure but with the dodecyloxy group in a different position.
Uniqueness
3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its combination of long dodecyloxy chains and a reactive cyclohexa-2,4-dien-1-one core. This structure imparts unique chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.
Properties
CAS No. |
643755-28-6 |
|---|---|
Molecular Formula |
C37H59NO3 |
Molecular Weight |
565.9 g/mol |
IUPAC Name |
5-dodecoxy-2-[(4-dodecoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C37H59NO3/c1-3-5-7-9-11-13-15-17-19-21-29-40-35-27-24-34(25-28-35)38-32-33-23-26-36(31-37(33)39)41-30-22-20-18-16-14-12-10-8-6-4-2/h23-28,31-32,39H,3-22,29-30H2,1-2H3 |
InChI Key |
QSMDHJNCNRURNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


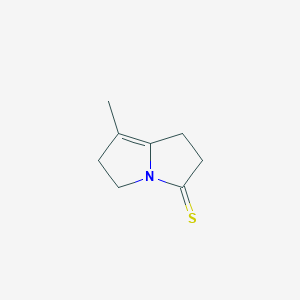
![3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide](/img/structure/B12598854.png)
![4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol](/img/structure/B12598867.png)
![N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide](/img/structure/B12598874.png)
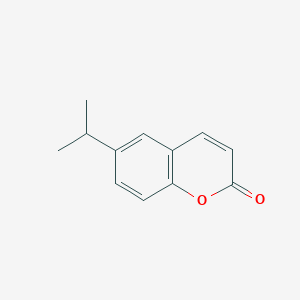
![2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12598878.png)
![Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc](/img/structure/B12598879.png)
![Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]-](/img/structure/B12598891.png)
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12598903.png)
![5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B12598917.png)
